molecular formula C4H2BrClN2O B1339600 4-Bromo-6-chloropyridazin-3(2H)-one CAS No. 933041-13-5

4-Bromo-6-chloropyridazin-3(2H)-one

Cat. No.: B1339600
CAS No.: 933041-13-5
M. Wt: 209.43 g/mol
InChI Key: YUPQAGSTMGZXNO-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridazine ring. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

4-Bromo-6-chloropyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents and drug candidates.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of pyridazin-3(2H)-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-6-chloropyridazin-3-amine
  • 4-Bromo-6-chloropyridazin-3-ol
  • 4-Bromo-6-chloropyridazine

Comparison: 4-Bromo-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

5-bromo-3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQAGSTMGZXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468994
Record name 4-Bromo-6-chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933041-13-5
Record name 4-Bromo-6-chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-chloro-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a cooled solution (0-5° C.) of sodium nitrite (5.96 g, 86 mmol, Lobachem) in sulfuric acid (90 mL, 57.6 mmol) was added 4-bromo-6-chloropyridazin-3-amine (12 g, 57.6 mmol, Preparation #26) in acetic acid (300 mL). The mixture was stirred for 1 hr at about 20° C. and water was added (450 mL). The reaction mixture stirred for another 5 h at RT. The reaction mixture was extracted with EtOAc (3×200 mL), dried over sodium sulphate and evaporated on rotovapor. The residue obtained was purified by silica gel column chromatography by eluting with 50% EtOAc in hexane to afford 4-bromo-6-chloropyridazin-3(2H)-one 10 g, (83%) as pale yellow solids; 1H NMR (400 MHz, DMSO) δ 13.527 (s, 1H), 8.203 (s, 1H). MS m/z: 208.8 (M−H)−,
Quantity
5.96 g
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reactant
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90 mL
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12 g
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300 mL
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Synthesis routes and methods II

Procedure details

To a cooled solution (0-5° C.) of NaNO2 (2.4 equiv.) in H2SO4 conc. (23 equiv.) was added 4-bromo-6-chloropyridazin-3-amine (1.0 equiv.) in acetic acid (0.25 M). The reaction mixture was stirred at 0° C. for 30 min before warming to room temperature and stirring for 1 hour. Water was added and stirred at room temperature for a further 4 hours. The reaction mixture was then extracted with ethyl acetate, dried over MgSO4 and concentrated in vacuo to yield a brown oil. The oil was further purified by silica gel column chromatography eluting with 100% heptanes to 80% ethyl acetate/heptanes to yield 4-bromo-6-chloropyridazin-3(2H)-one as an off-white solid in 83% yield. LCMS (m/z) (M+H)=208.9/210.9, Rt=0.42 min. 1H NMR (400 MHz, ) δ ppm 8.08-8.32 (m, 1H) 13.25-13.71 (m, 1H).
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Synthesis routes and methods III

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 6-chloropyridazin-3(2H)-one (23, Bulletin of the Korean Chemical Society, 10(6) 614-17; 1989)) (4.00 g, 30.6 mmol), potassium bromide (10.9 g, 91.9 mmol), potassium acetate (4.51 g, 45.9 mmol) and water (36 mL). Bromine (14.6 g, 91.9 mmol) was added, and the reaction mixture was heated at reflux for 2 h. After this time, the reaction was cooled to room temperature and filtered. The filter cake was washed with a solution of sodium sulfite (7.66 g, 60.7 mmol) in water (400 mL) and again with water (300 mL). The collected solids were dried in a vacuum oven at 50° C. overnight to afford a 100% yield (6.40 g) of 24 as an off-white solid: mp 205-206° C.; 1H NMR (500 MHz, DMSO-d6) δ13.52 (br s, 1H), 8.19 (s, 1H); MS (ESI+) m/z 209.1 (M+H).
Quantity
0 (± 1) mol
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Reaction Step One
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10.9 g
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reactant
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potassium acetate
Quantity
4.51 g
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reactant
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14.6 g
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reactant
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7.66 g
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reactant
Reaction Step Five
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Quantity
400 mL
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solvent
Reaction Step Five
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Quantity
300 mL
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solvent
Reaction Step Five
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Quantity
36 mL
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solvent
Reaction Step Six
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

To a cooled solution (0-5° C.) of NaNO2 (1 g, 13.20 mmol) in conc. H2SO4 (15 mL) was added 4-Bromo-6-chloro-pyridazin-3-ylamine (2.3 g, 11 mmol) in 50 mL of acetic acid. Then the reaction mixture was stirred for 1 h at 20° C. followed by addition of water (75 mL) and stirring continued for 5 h at RT. The reaction mixture extracted with EtOAc, dried over Na2SO4, concentrated under reduced pressure and crude purified by silica gel (100-200 mesh) chromatography using EtOAc/Hexane (8:2) to afford 4-Bromo-6-chloro-2H-pyridazin-3-one (2.2 g, 95%) yellowish solid.
Name
Quantity
1 g
Type
reactant
Reaction Step One
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2.3 g
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reactant
Reaction Step One
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Quantity
15 mL
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50 mL
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75 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-chloropyridazin-3(2H)-one
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Reactant of Route 6
4-Bromo-6-chloropyridazin-3(2H)-one

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